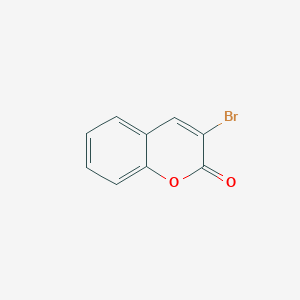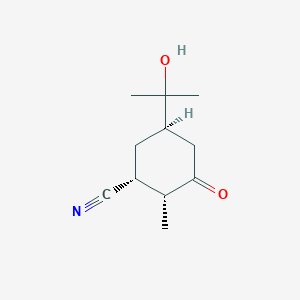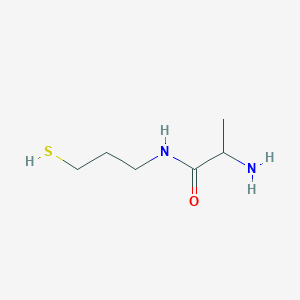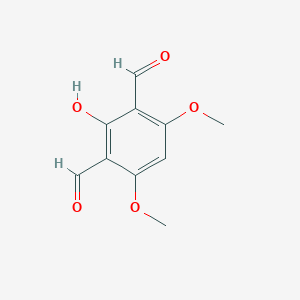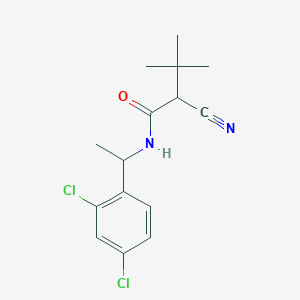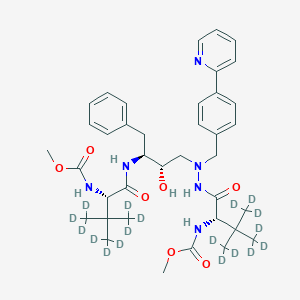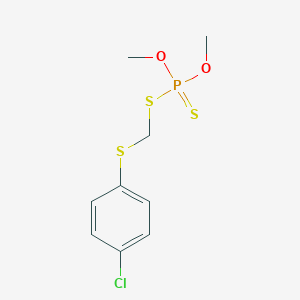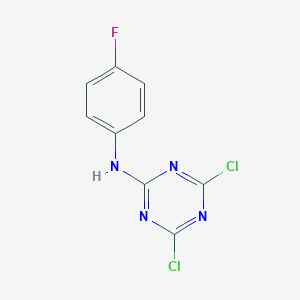
Chlorodifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodifluoropropane (HCFC-142b) is a colorless gas that is widely used in the chemical industry as a blowing agent for the production of polyurethane foam, as well as in the refrigeration and air conditioning industry. Due to its high ozone depletion potential, HCFC-142b is being phased out under the Montreal Protocol, which aims to protect the ozone layer. In
Wirkmechanismus
The mechanism of action of Chlorodifluoropropane is not fully understood, but it is believed to act as a central nervous system depressant. Chlorodifluoropropane has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain, which may contribute to its sedative effects.
Biochemische Und Physiologische Effekte
Chlorodifluoropropane has been shown to have a number of biochemical and physiological effects. In animal studies, exposure to Chlorodifluoropropane has been shown to cause liver and kidney damage, as well as changes in blood chemistry. Chlorodifluoropropane has also been shown to cause developmental toxicity in animal studies, including reduced fetal weight and skeletal abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorodifluoropropane has a number of advantages for use in lab experiments, including its low boiling point and high vapor pressure, which make it easy to handle and manipulate. Chlorodifluoropropane is also non-flammable and has a low toxicity, which makes it safe to use in the laboratory. However, Chlorodifluoropropane is being phased out under the Montreal Protocol, which may limit its availability in the future.
Zukünftige Richtungen
There are a number of future directions for research on Chlorodifluoropropane. One area of research is the development of alternative blowing agents for the production of polyurethane foam, which do not have a high ozone depletion potential. Another area of research is the development of alternative refrigerants for the refrigeration and air conditioning industry, which do not contribute to global warming. Finally, more research is needed to fully understand the mechanism of action of Chlorodifluoropropane and its effects on human health and the environment.
Conclusion
In conclusion, Chlorodifluoropropane is a widely used chemical compound in the chemical, refrigeration, and air conditioning industries. Despite its usefulness, it has been identified as a significant contributor to ozone depletion and is being phased out under the Montreal Protocol. Scientific research on Chlorodifluoropropane has revealed its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the effects of Chlorodifluoropropane on human health and the environment and to develop alternatives for its use in various applications.
Synthesemethoden
Chlorodifluoropropane is synthesized by the reaction of 1,1,1-trifluoro-2-chloroethane with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high pressure and temperature, and the yield of Chlorodifluoropropane is around 90%.
Wissenschaftliche Forschungsanwendungen
Chlorodifluoropropane is used in various scientific research applications, including as a solvent for the extraction of lipids and proteins from biological samples, as a blowing agent for the production of polyurethane foam, and as a refrigerant in the refrigeration and air conditioning industry. Chlorodifluoropropane is also used as a reference compound in the analysis of environmental samples.
Eigenschaften
CAS-Nummer |
134190-53-7 |
|---|---|
Produktname |
Chlorodifluoropropane |
Molekularformel |
C3H5ClF2 |
Molekulargewicht |
114.52 g/mol |
IUPAC-Name |
1-chloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H5ClF2/c1-2-3(4,5)6/h2H2,1H3 |
InChI-Schlüssel |
ATJSHGXKPLTCEG-UHFFFAOYSA-N |
SMILES |
CCC(F)(F)Cl |
Kanonische SMILES |
CCC(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
